![molecular formula C14H10N2O6S B6639083 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid, also known as Bz-423, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases, cancer, and other conditions. This compound was first synthesized in 2004 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of a protein called mitochondrial translocator protein (TSPO). TSPO is involved in regulating the production of reactive oxygen species (ROS) in cells, and 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid appears to reduce the levels of ROS, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid can reduce inflammation and oxidative stress in cells and tissues, which may explain its potential therapeutic effects in various diseases. In addition, 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid has been shown to have anti-tumor effects, possibly by inducing apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid in lab experiments is that it is a well-characterized compound that has been extensively studied. In addition, it has shown promise in treating a variety of diseases, making it a potentially useful tool for researchers. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid. One area of interest is in developing new derivatives of the compound that may have improved therapeutic properties. In addition, further studies are needed to fully understand the mechanism of action and to identify potential side effects of the drug. Finally, clinical trials are needed to determine the safety and efficacy of 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid in humans, which could lead to its eventual approval as a therapeutic agent.
Synthesemethoden
The synthesis of 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid involves several steps, including the reaction of 2-aminophenol with phthalic anhydride to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then treated with chlorosulfonic acid to produce 4-chloro-2-(2-hydroxyphenyl)benzoxazole, which is subsequently reacted with sulfamide to form the final product, 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid has been studied extensively for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. In addition, it has shown promise in treating cancer, particularly in combination with other chemotherapy drugs. 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid has also been studied for its potential use in treating inflammatory bowel disease, Alzheimer's disease, and other conditions.
Eigenschaften
IUPAC Name |
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6S/c17-13(18)8-1-4-10(5-2-8)23(20,21)16-9-3-6-11-12(7-9)22-14(19)15-11/h1-7,16H,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKZGFZJQRRTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.